3-Fluoro-3-methylbutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

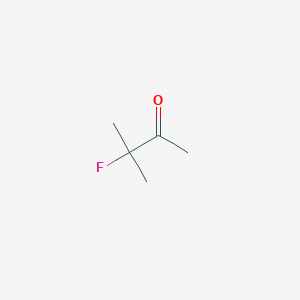

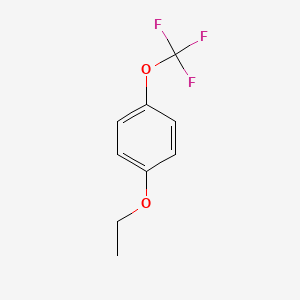

3-Fluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H9FO . It is a derivative of 3-Methylbutan-2-one , which is a colorless liquid with a pleasant odor .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-methylbutan-2-one consists of a five-carbon chain with a ketone functional group at the second carbon and a fluorine atom at the third carbon . The presence of the fluorine atom likely imparts unique properties to this compound compared to its non-fluorinated counterpart.Physical And Chemical Properties Analysis

3-Fluoro-3-methylbutan-2-one is a colorless liquid . It is less dense than water and may be toxic by inhalation and skin absorption . It is also highly flammable and soluble in water .Scientific Research Applications

Optical Properties and Atomic Dimensions

3-Fluoro-3-methylbutan-2-one's optical properties have been explored in research. In a study focusing on the optical rotation and atomic dimensions of halogenated methylbutanes, which include compounds similar to 3-Fluoro-3-methylbutan-2-one, detailed values of optical rotation, specific gravity, refractive index, and boiling point were determined. This research classifies the active forms of these compounds and establishes a relationship between molecular rotations and atomic radii, highlighting the significance of 3-Fluoro-3-methylbutan-2-one in understanding these relationships (Brauns, 1937).

Structural Studies and Crystallography

The structural properties of compounds related to 3-Fluoro-3-methylbutan-2-one have been examined. For instance, a study on 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which contains a similar structural group, provides insights into the coplanar arrangement of certain groups and the intermolecular interactions within the crystal structure. Such research is crucial for understanding the molecular and crystallographic characteristics of related compounds (Lehmler & Parkin, 2008).

Chemical Reactions and Synthesis

The compound has been involved in studies concerning chemical reactions and synthesis. For example, research on the 1,3-dipolar cycloaddition of diazomethane to 2-fluoro-3-methylbutadiene, a compound structurally related to 3-Fluoro-3-methylbutan-2-one, demonstrates the selective involvement of double bonds in forming pyrazolines and cyclopropanes. This study offers valuable insights into the reactivity and potential applications in synthetic chemistry (Guseva et al., 2004).

Application in Material Science

In the field of materials science, derivatives of 3-Fluoro-3-methylbutan-2-one have been studied. A notable example is the investigation of fluorinated chromenes synthesized from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene, which is closely related to 3-Fluoro-3-methylbutan-2-one. Such studies contribute to the understanding of novel materials and their potential applications, especially in the context of fluorinated compounds (Camps et al., 1980).

Safety And Hazards

3-Fluoro-3-methylbutan-2-one is highly flammable and may be toxic by inhalation and skin absorption . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin . In case of a spill or leak, the area should be isolated and evacuated . In case of fire, water spray, fog, or alcohol-resistant foam should be used .

properties

IUPAC Name |

3-fluoro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(7)5(2,3)6/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPJPIBQBIHZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-methylbutan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2430766.png)

![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide](/img/structure/B2430777.png)

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)